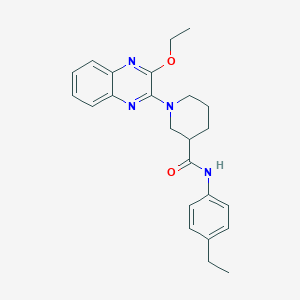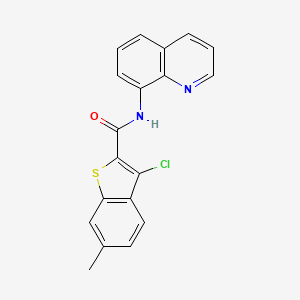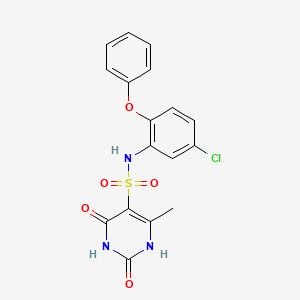
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, piperidine, and ethylphenyl compounds. Common synthetic routes may involve:
Step 1: Formation of the quinoxaline core by condensation of o-phenylenediamine with an appropriate diketone.
Step 2: Introduction of the ethoxy group via an etherification reaction.
Step 3: Coupling of the quinoxaline derivative with piperidine through an amide bond formation using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Optimization of solvent systems: to enhance solubility and reaction rates.
Use of catalysts: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethoxyquinoxaline carboxylic acid.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: involved in disease pathways.
Inhibition of specific biochemical reactions: that contribute to disease progression.
Modulation of cellular signaling pathways: to exert therapeutic effects.
相似化合物的比较
Similar Compounds
- 1-(3-methoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide
- 1-(3-ethoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-3-carboxamide
- 1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-2-carboxamide
Uniqueness
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide is unique due to its specific substitution pattern on the quinoxaline and piperidine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
属性
分子式 |
C24H28N4O2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N4O2/c1-3-17-11-13-19(14-12-17)25-23(29)18-8-7-15-28(16-18)22-24(30-4-2)27-21-10-6-5-9-20(21)26-22/h5-6,9-14,18H,3-4,7-8,15-16H2,1-2H3,(H,25,29) |
InChI 键 |
WAVUCTRCOOYZSS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide](/img/structure/B14979318.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B14979323.png)

![5-amino-1-(2-furylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14979341.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B14979343.png)
![N-(2-methoxyphenyl)-2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14979344.png)
![4-(4-Bromophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14979348.png)
![N-(4-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14979365.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]cyclopropanecarboxamide](/img/structure/B14979374.png)
![N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B14979378.png)

![1-(3-Methylpiperidin-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone](/img/structure/B14979383.png)
![N'-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B14979393.png)
